molecular formula C7H8N4 B13098703 4-Amino-6-ethylpyrimidine-5-carbonitrile

4-Amino-6-ethylpyrimidine-5-carbonitrile

Cat. No.: B13098703
M. Wt: 148.17 g/mol
InChI Key: HDBOSGCQAPOKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-ethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N4 It belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethylpyrimidine-5-carbonitrile typically involves the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence. This method yields the desired product in moderate to excellent yields (45-89%) after purification by either column chromatography or crystallization using solvents like isopropanol or ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned one-pot reaction. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-ethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at position 4 can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Amino-6-ethylpyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to selectively inhibit EGFR and act as an adenosine receptor antagonist highlights its potential as a versatile therapeutic agent.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

4-amino-6-ethylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H8N4/c1-2-6-5(3-8)7(9)11-4-10-6/h4H,2H2,1H3,(H2,9,10,11)

InChI Key

HDBOSGCQAPOKOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.